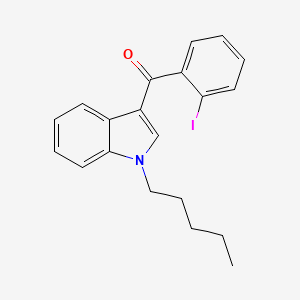

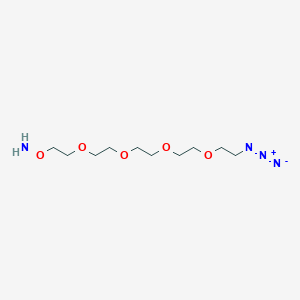

Aminooxy-PEG4-azide

Descripción general

Descripción

Aminooxy-PEG4-azide is a heterobifunctional crosslinker containing an aminooxy group and an azide group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

The synthesis of this compound involves the use of an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

The chemical formula of this compound is C10H22N4O5 . Its exact mass is 278.159 and its molecular weight is 278.31 . The elemental analysis shows that it contains 43.16% Carbon, 7.97% Hydrogen, 20.13% Nitrogen, and 28.74% Oxygen .Chemical Reactions Analysis

This compound is used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Aplicaciones Científicas De Investigación

Etiquetado y entrecruzamiento de proteínas

Aminooxy-PEG4-azide es un compuesto reactivo con aminas que se puede usar para derivatizar aminas primarias de proteínas {svg_1}. Este compuesto de éster NHS reacciona para formar enlaces covalentes con aminas primarias (por ejemplo, la cadena lateral de residuos de lisina o superficies recubiertas de aminosilano) {svg_2}. Esto lo convierte en una herramienta valiosa en los estudios de etiquetado y entrecruzamiento de proteínas.

Bioconjugación

El grupo aminooxi en this compound se puede utilizar en bioconjugación {svg_3}. Reacciona con un aldehído para formar una oxima {svg_4}. Esta propiedad permite que se utilice en la creación de bioconjugados para diversas aplicaciones de investigación.

Modificación de superficies

This compound se puede usar para modificar superficies de polímeros recubiertas de aminas {svg_5}. Esto permite la creación de superficies personalizadas con propiedades específicas, que se pueden utilizar en una variedad de aplicaciones científicas e industriales.

Creación de enlaces de oxima estables

Los enlazadores de PEG aminooxi, incluido this compound, reaccionan con aldehídos y cetonas para formar enlaces de oxima estables {svg_6}. Estos enlaces se pueden escindir en condiciones ácidas {svg_7}, lo que los hace útiles en una variedad de aplicaciones de investigación.

Uso en química de clic

El grupo azida en this compound puede reaccionar con moléculas etiquetadas con fosfina mediante un mecanismo conocido como química de Staudinger {svg_8}. Esto permite la conjugación eficiente y específica de moléculas derivatizadas en muestras biológicas {svg_9}, lo que lo convierte en una herramienta valiosa en la química de clic.

Mejora de la solubilidad

El espaciador PEG hidrofílico en this compound aumenta la solubilidad en medios acuosos {svg_10}. Esto lo convierte en un reactivo útil en experimentos que requieren una mayor solubilidad de los compuestos involucrados.

Uso en química de clic sin cobre

This compound se puede usar con herramientas de química de clic sin cobre {svg_11}. Esto permite reacciones bioortogonales que no interfieren con los sistemas biológicos, lo que lo convierte en una herramienta valiosa en la investigación biológica.

Mecanismo De Acción

Target of Action

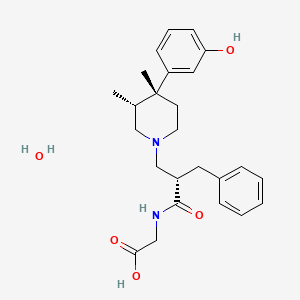

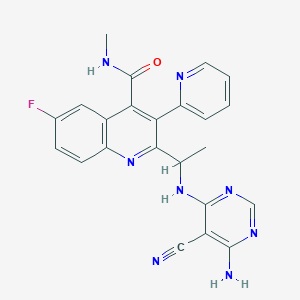

Aminooxy-PEG4-azide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound contains an Azide group and an Aminooxy group . The Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . The Aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can then affect various downstream biochemical pathways depending on the function of the degraded protein .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC in which it is incorporated. As a peg linker, this compound can enhance the solubility and stability of the protac, potentially improving its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the amelioration of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Furthermore, the stability of the oxime bond formed by the Aminoo

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Aminooxy-PEG4-azide plays a crucial role in biochemical reactions, particularly in bioconjugation and click chemistry. The aminooxy group can react with aldehydes to form stable oxime bonds, while the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups . These reactions enable the formation of stable triazole linkages, facilitating the conjugation of this compound with various biomolecules, including proteins, enzymes, and other macromolecules .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of therapeutic agents or the immobilization of proteins on solid supports . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution . These properties make this compound a valuable tool in cellular studies and drug delivery applications.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable covalent bonds with target biomolecules. The aminooxy group reacts with aldehydes to form oxime bonds, while the azide group participates in click chemistry reactions to form triazole linkages . These interactions enable the selective conjugation of this compound with proteins, enzymes, and other biomolecules, facilitating targeted delivery and functionalization . Additionally, the PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient binding and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be reactive and sensitive, requiring immediate use within a week to maintain its efficacy . Over time, the compound may degrade, leading to reduced activity and potential changes in cellular function . Long-term studies in vitro and in vivo have shown that this compound can maintain its activity for a limited period, making it essential to use fresh preparations for optimal results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively conjugate with target biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular function and metabolism . It is crucial to determine the optimal dosage for specific applications to minimize adverse effects and ensure therapeutic efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The aminooxy group can react with aldehydes to form oxime bonds, while the azide group participates in click chemistry reactions to form triazole linkages . These interactions can influence metabolic flux and metabolite levels, affecting cellular processes and overall metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and therapeutic applications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, facilitating targeted delivery and functionalization of biomolecules . These properties make it a valuable tool for drug delivery and cellular studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals or binding proteins . Additionally, the hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient localization and activity within the cells . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical and therapeutic applications .

Propiedades

IUPAC Name |

O-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O5/c11-14-13-1-2-15-3-4-16-5-6-17-7-8-18-9-10-19-12/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQSVZJZFYJANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401220978 | |

| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-61-2 | |

| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)